2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindoline-1,3-dione core structure, which is fused with a phenylpyrrolidine moiety. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
The compound interacts with the dopamine receptor D2, potentially modulating its activity
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 suggests it may influence dopaminergic pathways . These pathways are involved in a variety of physiological processes, including motor control, reward, and the release of various hormones .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have favorable properties as ligands of the dopamine receptor d2
Result of Action
One study found that an isoindoline derivative reverted parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline-1,3-dione Core: This can be achieved by the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Phenylpyrrolidine Moiety: The phenylpyrrolidine moiety can be introduced through a nucleophilic substitution reaction, where a phenylpyrrolidine derivative reacts with the isoindoline-1,3-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in modulating biological pathways and has been investigated for its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its use as an anti-inflammatory, antiviral, and anticancer agent.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals, as well as in material science for the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-((1-Phenylpyrrolidin-2-yl)methyl)isoindoline-1,3-dione: shares structural similarities with other isoindoline derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of the isoindoline-1,3-dione core with the phenylpyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of biological activities compared to its simpler counterparts.
Properties
IUPAC Name |
2-[(1-phenylpyrrolidin-2-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-10-4-5-11-17(16)19(23)21(18)13-15-9-6-12-20(15)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEMOZJDZLRRMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.